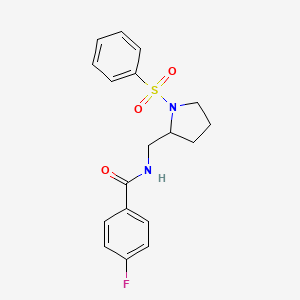

4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-15-10-8-14(9-11-15)18(22)20-13-16-5-4-12-21(16)25(23,24)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGBIRPVVQIIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorination step introduces the fluorine atom, while the phenylsulfonyl group is added through a sulfonylation reaction. The pyrrolidinylmethyl moiety is then attached using a suitable coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides or pyrrolidinylmethyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, while the phenylsulfonyl group contributes to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Key Structural Analogues :

Analysis :

- Pyrrolidine Modifications: Replacing the phenylsulfonyl group with pyridine (as in ) reduces molecular weight (299.34 vs.

- Sulfonamide/Sulfamoyl Groups : Compounds like incorporate bulkier sulfamoyl groups, which may enhance solubility or protein binding but increase steric hindrance.

- Heterocyclic Additions : FM9 and TD-1b integrate thiazole/pyrimidine or pyridone systems, expanding π-π stacking or hydrogen-bonding capabilities for kinase or protease inhibition.

Physicochemical Properties

Key Observations :

- Fluorine at the 4-position of the benzamide is conserved across analogues, likely to optimize metabolic stability and lipophilicity .

- Higher molecular weights in FM9 and TD-1b correlate with extended heterocyclic systems, which may impact bioavailability.

Pharmacological Activity

- Kinase Inhibition : FM9’s thiazole-pyrimidine scaffold aligns with kinase-targeting agents .

- Protease/BTK Inhibition: The BTK inhibitor in shares a benzamide-pyrrolidine backbone, implying possible immunomodulatory roles.

- Metabolic Stability : Fluorine and sulfonyl groups in the target compound may enhance resistance to cytochrome P450 metabolism, as seen in .

Biological Activity

The compound 4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a novel organic molecule that has attracted attention due to its potential biological activities. This detailed article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

- Molecular Formula: C18H19N3O5S

- Molecular Weight: 389.43 g/mol

- IUPAC Name: this compound

The compound features a pyrrolidine ring, which is significant for its biological activity due to its ability to engage in various biochemical interactions.

Structure Analysis

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to the presence of the pyrrolidine moiety, which allows it to interact with various biological targets. The compound has been shown to influence several biochemical pathways, including:

- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.

- Modulation of Receptor Activity: It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of fluorine and sulfonyl groups enhances its lipophilicity and bioavailability.

Case Studies and Research Findings

-

Anticancer Activity:

A study investigated the anticancer properties of this compound against various human cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast and renal cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. -

Antimicrobial Properties:

Research highlighted its antimicrobial activity against Mycobacterium tuberculosis. The compound exhibited moderate efficacy compared to standard antimycobacterial agents, suggesting potential as a lead compound for further development. -

Neuroprotective Effects:

In vitro studies have shown that the compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of reactive oxygen species (ROS) levels.

Comparative Biological Activity Table

| Study Focus | Cell Line/Organism | Activity Level | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Significant Cytotoxicity | Induction of Apoptosis |

| Antimicrobial | Mycobacterium tuberculosis | Moderate Efficacy | Inhibition of Cell Wall Synthesis |

| Neuroprotective | Neuronal Cells | Protective Effect | Modulation of ROS Levels |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, and how is structural purity ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by sulfonylation and benzamide coupling. Key steps include:

- Pyrrolidine functionalization : Chlorination or trifluoromethylation under anhydrous conditions using reagents like SOCl₂ or TFA (trifluoroacetic acid) .

- Sulfonylation : Reaction with phenylsulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) to introduce the sulfonyl group .

- Benzamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDC/HOBt) and reaction with the pyrrolidine derivative .

- Characterization : NMR (¹H/¹³C) confirms connectivity, HPLC (>95% purity), and HRMS validates molecular weight .

Q. Which purification techniques are optimal for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Using polar solvents like ethanol or THF/water mixtures to remove byproducts .

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates .

- HPLC : Semi-preparative reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification .

Q. How are solvent and temperature conditions optimized during synthesis to maximize yield?

- Methodological Answer :

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution and coupling reactions .

- Temperature control : Exothermic steps (e.g., sulfonylation) require cooling (0–5°C), while coupling reactions proceed at room temperature .

- Reaction monitoring : TLC or LC-MS tracks intermediate formation to adjust conditions dynamically .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .

- Stereochemical analysis : Chiral HPLC or X-ray crystallography confirms enantiopurity, as impurities in diastereomers can skew bioactivity .

- Metabolic stability testing : Liver microsome assays identify degradation products that may interfere with activity measurements .

Q. How do structural modifications (e.g., fluorophenyl or sulfonyl groups) influence target binding and selectivity?

- Methodological Answer :

- Fluorine substitution : Enhances lipophilicity and metabolic stability. Comparative SAR studies using analogs (e.g., chloro or methoxy derivatives) reveal optimal substituent positions for target affinity .

- Sulfonyl group : Stabilizes interactions with basic residues in enzyme active sites (e.g., lysine in acps-PPTase). Docking simulations (AutoDock Vina) and mutagenesis validate binding modes .

Q. What mechanistic insights explain its inhibitory effects on bacterial proliferation?

- Methodological Answer :

- Enzyme targeting : Dual inhibition of acps-PPTase and other phosphopantetheinyl transferases disrupts fatty acid and siderophore biosynthesis .

- Pathway analysis : Metabolomic profiling (LC-MS/MS) shows accumulation of malonyl-CoA and depletion of acyl carrier proteins in treated E. coli .

Q. How can solvent choice impact reaction efficiency in large-scale synthesis?

- Methodological Answer :

- Green chemistry principles : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield .

- Continuous flow systems : Improve heat dissipation and mixing for exothermic steps (e.g., sulfonylation), reducing side-product formation .

Q. What computational methods predict off-target interactions or toxicity risks?

- Methodological Answer :

- Pharmacophore modeling : Schrödinger Phase identifies overlapping features with human kinases (e.g., EGFR), guiding toxicity assays .

- ADMET prediction : SwissADME and ProTox-II assess bioavailability, CYP450 inhibition, and hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.